molecular formula C10H12N2O2 B8697767 7-Nitro-1,2,3,4-tetrahydro-1-naphthalenamine CAS No. 211372-31-5

7-Nitro-1,2,3,4-tetrahydro-1-naphthalenamine

Cat. No. B8697767
M. Wt: 192.21 g/mol
InChI Key: ASDSSALPMXLNCA-UHFFFAOYSA-N
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Patent
US06087399

Procedure details

24 g (314 mmol) of ammonium acetate and 13.8 g (220 mmol) of sodium cyanoborohydride were added to a solution of 6.0 g (31 mmol) of 7-nitro-3,4-dihydro-2H-naphthalen-1-one in 150 ml of methanol, and the reaction mixture was heated at 60° C. for 3 h. After acidifying to pH<2 with dil. hydrochloric acid, the reaction mixture was concentrated in vacuo and the residue was stirred with water and EA. A precipitate which appeared here was filtered off with suction, washed with EA and then combined with the acidic aqueous phase. After rendering the mixture alkaline, it was extracted with EA and the organic phase was dried with magnesium sulfate and concentrated in vacuo. 3.6 g of 7-nitro-1,2,3,4-tetrahydro-1-naphthylamine were obtained.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[C:6]([BH3-])#[N:7].[Na+].[N+:10]([C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][CH2:19]C2=O)=[CH:15][CH:14]=1)([O-:12])=[O:11].Cl>CO>[N+:10]([C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][CH2:19][CH:6]2[NH2:7])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
13.8 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the residue was stirred with water and EA
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
A precipitate which appeared here was filtered off with suction
WASH
Type
WASH
Details
washed with EA
EXTRACTION
Type
EXTRACTION
Details
was extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.